Dichloromethanedisulfenyl chloride

Description

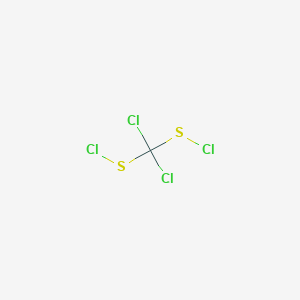

Dichloromethanedisulfenyl chloride (Cl₂C(SSCl)₂, CAS 17494-65-4) is a halogenated organosulfur compound characterized by a central dichloromethane core bonded to two sulfenyl chloride (–SCl) groups. Its molecular structure (Fig. 1) enables high reactivity, particularly in sulfur-based organic syntheses. The compound is primarily utilized as a precursor for synthesizing heterocyclic sulfur-containing compounds, such as halogenated 1,3-dithioles and 1,3-dithiole-1,1-dioxides . Its synthesis involves controlled halogenation and sulfenylation reactions, often under anhydrous conditions to avoid hydrolysis .

Properties

CAS No. |

17494-65-4 |

|---|---|

Molecular Formula |

CCl4S2 |

Molecular Weight |

218 g/mol |

IUPAC Name |

[dichloro(chlorosulfanyl)methyl] thiohypochlorite |

InChI |

InChI=1S/CCl4S2/c2-1(3,6-4)7-5 |

InChI Key |

MFYSEWZWUCCVGO-UHFFFAOYSA-N |

SMILES |

C(SCl)(SCl)(Cl)Cl |

Canonical SMILES |

C(SCl)(SCl)(Cl)Cl |

Synonyms |

Dichloromethanedisulfenyl chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Trichloromethanesulfenyl Chloride (CAS 594-42-3)

Chemical Structure : CCl₃SCl.

Properties :

- Reactivity : Acts as a sulfenylating agent in organic synthesis, particularly in pesticide production (e.g., dichlofluanid) .

- Safety : Highly corrosive; releases toxic fumes (HCl, SO₂) upon decomposition. Requires stringent handling protocols .

- Applications : Intermediate in agrochemicals and rubber vulcanization accelerators .

Key Differences :

- Dichloromethanedisulfenyl chloride has two sulfenyl chloride groups, enabling dual-site reactivity, whereas trichloromethanesulfenyl chloride has a single sulfenyl group, limiting its application to single-step sulfenylation .

- The trichloro variant exhibits higher thermal stability due to its fully halogenated methane core, whereas the dichloro analog is more reactive in cross-coupling reactions .

Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)

Chemical Structure : CFCl₂SCl.

Properties :

Key Differences :

Bis(alkylsulfonyl)dihalogenomethanes

Chemical Structure : X₂C(SO₂R)₂ (X = Cl, Br; R = alkyl/aryl).

Properties :

Key Differences :

- Bis(alkylsulfonyl) derivatives exhibit lower electrophilicity but higher thermal stability, contrasting with the high electrophilic character of this compound .

Data Table: Comparative Properties

| Property | This compound | Trichloromethanesulfenyl Chloride | Dichlorofluoromethanesulfenyl Chloride |

|---|---|---|---|

| Molecular Formula | CCl₂S₂Cl₂ | CCl₃SCl | CFCl₂SCl |

| Molecular Weight (g/mol) | 236.92 | 185.88 | 169.43 |

| Boiling Point | ~120°C (decomposes) | 147–149°C | 95–97°C |

| Key Applications | Heterocyclic sulfur synthesis | Pesticides, rubber accelerators | Fluorinated agrochemicals |

| Reactivity | High (dual –SCl sites) | Moderate (single –SCl) | Moderate (fluorine stabilizes) |

| Safety Hazards | Corrosive, toxic fumes | Corrosive, toxic fumes | Corrosive, HF release risk |

Research Findings and Industrial Relevance

- This compound : Demonstrated efficacy in synthesizing [1,3]dithiole derivatives, critical in materials science for conductive polymers .

- Trichloromethanesulfenyl Chloride : Central to dichlofluanid production, a fungicide with 85% market penetration in European vineyards .

- Dichlorofluoromethanesulfenyl Chloride : Patent filings highlight its use in UV-stable pesticides, leveraging fluorine’s resistance to photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.